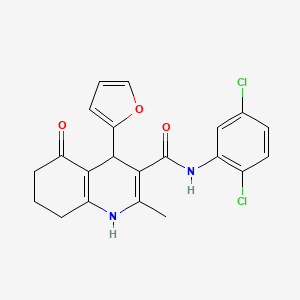![molecular formula C32H35F3N6O2 B605634 (6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone CAS No. 1640294-29-6](/img/structure/B605634.png)
(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ASP4132 is a molecule with potential antineoplastic activity. Upon oral administration, ASP4132 affects oxidative phosphorylation in mitochondria of metabolically-active tumor cells, which reduces both energy production and tumor cell proliferation. Mitochondrial oxidative phosphorylation is hyperactivated in tumor cells and plays a key role in the promotion of tumor cell proliferation.
科学的研究の応用
Synthesis and Antimicrobial Activity
A study by Patel, Agravat, and Shaikh (2011) involved the synthesis of compounds similar to the chemical . They used 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare a range of compounds, which showed variable and modest antimicrobial activity against various strains of bacteria and fungi. This suggests potential antimicrobial applications for similar compounds (Patel, Agravat, & Shaikh, 2011).
Structural Analysis and Potential Uses
Another study by Richter et al. (2023) focused on the crystal and molecular structures of a similar compound, highlighting its potential as an antitubercular agent. Such structural analyses are crucial for understanding the pharmacological potentials of complex compounds (Richter et al., 2023).
Antiproliferative Activity
Prasad et al. (2018) synthesized a novel compound with similar structural characteristics and evaluated its antiproliferative activity. Their findings, supported by various spectroscopic and X-ray diffraction studies, suggest potential applications in cancer research (Prasad et al., 2018).
Application in Receptor Agonist Synthesis
Luo and Naguib (2012) reported on the synthesis of a selective CB2 receptor agonist, using a process that could be relevant for the synthesis of compounds like the one . Their approach involved several steps, including palladium catalyzed tandem intramolecular Heck/Suzuki cross coupling reaction, suggesting possible applications in neuropharmacology (Luo & Naguib, 2012).
Pharmaceutical Evaluation
Tsuno et al. (2017) evaluated a series of compounds structurally similar to the target chemical as TRPV4 channel antagonists for pain treatment. Their structure-activity relationship analysis and synthesis details provide insights into pharmaceutical applications for similar compounds (Tsuno et al., 2017).
Anti-mycobacterial Chemotypes
Pancholia et al. (2016) identified a scaffold structurally related to the chemical as a new anti-mycobacterial chemotype. Their study involved the synthesis and assessment of compounds for their potential anti-tubercular activity, highlighting another possible application area (Pancholia et al., 2016).
特性
CAS番号 |
1640294-29-6 |
|---|---|
製品名 |
(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone |
分子式 |
C32H35F3N6O2 |
分子量 |
592.6672 |
IUPAC名 |
[6-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-yl]-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C32H35F3N6O2/c1-43-29-9-4-23(19-36-29)21-39-12-10-24(11-13-39)25-5-8-27-28(18-25)38-30(37-27)31(42)41-16-14-40(15-17-41)20-22-2-6-26(7-3-22)32(33,34)35/h2-9,18-19,24H,10-17,20-21H2,1H3,(H,37,38) |
InChIキー |
KKRRTZFDLYCBDK-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)CN2CCC(CC2)C3=CC4=C(C=C3)N=C(N4)C(=O)N5CCN(CC5)CC6=CC=C(C=C6)C(F)(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ASP4132; ASP-4132; ASP 4132. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B605551.png)


![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
![(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone](/img/structure/B605559.png)

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)


